Cas no 2171256-24-7 ((2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid)
(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid
- (2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid
- EN300-1485274
- 2171256-24-7
-
- Inchi: 1S/C27H25BrN2O5/c1-15(2)24(26(32)33)30-25(31)16-11-17(28)13-18(12-16)29-27(34)35-14-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,15,23-24H,14H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)/t24-/m1/s1
- InChI Key: WJUXKFZFILRGLO-XMMPIXPASA-N
- SMILES: BrC1C=C(C=C(C=1)C(N[C@@H](C(=O)O)C(C)C)=O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 536.09468g/mol
- Monoisotopic Mass: 536.09468g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 755
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 105Ų
(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1485274-1.0g |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171256-24-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1485274-50mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171256-24-7 | 50mg |
$2829.0 | 2023-09-28 | ||
| Enamine | EN300-1485274-100mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171256-24-7 | 100mg |
$2963.0 | 2023-09-28 | ||
| Enamine | EN300-1485274-250mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171256-24-7 | 250mg |
$3099.0 | 2023-09-28 | ||
| Enamine | EN300-1485274-500mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171256-24-7 | 500mg |
$3233.0 | 2023-09-28 | ||
| Enamine | EN300-1485274-1000mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171256-24-7 | 1000mg |
$3368.0 | 2023-09-28 | ||
| Enamine | EN300-1485274-2500mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171256-24-7 | 2500mg |
$6602.0 | 2023-09-28 | ||
| Enamine | EN300-1485274-5000mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171256-24-7 | 5000mg |
$9769.0 | 2023-09-28 | ||
| Enamine | EN300-1485274-10000mg |
(2R)-2-{[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}-3-methylbutanoic acid |
2171256-24-7 | 10000mg |
$14487.0 | 2023-09-28 |
(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid
Introduction to (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid (CAS No. 2171256-24-7)
(2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid (CAS No. 2171256-24-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of fluorenylmethoxycarbonyl (Fmoc) and is characterized by its unique structural features, including a brominated phenyl group and a formamido moiety. These structural elements contribute to its potential applications in various biological and therapeutic contexts.
The chemical structure of (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid is particularly noteworthy for its complexity and functional diversity. The presence of the Fmoc protecting group makes it an excellent candidate for use in peptide synthesis, where it can be selectively deprotected to reveal the underlying amino acid sequence. This property is crucial in the development of peptides with specific biological activities, such as enzyme inhibitors or receptor agonists/antagonists.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that compounds with similar structural motifs exhibit potent anti-inflammatory and anti-cancer properties. The brominated phenyl group and the formamido moiety are believed to play key roles in these activities by modulating specific protein-protein interactions and signaling pathways.
In the context of drug discovery, (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid has been explored as a lead compound for the development of novel therapeutics. Its ability to selectively target certain proteins or pathways makes it a valuable tool in the design of more effective and safer drugs. Additionally, the compound's stability and solubility properties have been optimized through various synthetic modifications, enhancing its potential for clinical applications.
The synthesis of (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid involves a series of well-defined steps, including the protection of amino groups, bromination reactions, and coupling reactions. These synthetic routes have been extensively studied and optimized to ensure high yields and purity levels. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, has further validated the structural integrity and purity of the final product.
From a biological perspective, this compound has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit specific enzymes involved in inflammatory responses and cancer cell proliferation. Furthermore, animal models have provided valuable insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have laid the foundation for future clinical trials to evaluate its safety and efficacy in human subjects.
In conclusion, (2R)-2-{3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}-3-methylbutanoic acid (CAS No. 2171256-24-7) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activities make it a promising candidate for further research and development as a therapeutic agent. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a crucial role in advancing our understanding of complex biological processes and developing more effective treatments for various diseases.
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